molecular formula C15H20Cl3N3OS B11964688 3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide

3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide

Cat. No.: B11964688
M. Wt: 396.8 g/mol
InChI Key: ZYDYTUWVNLIRDU-UHFFFAOYSA-N
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Description

3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide is a complex organic compound with a unique structure that includes a trichloromethyl group, a toluidinocarbothioyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide typically involves multiple steps:

    Formation of the Trichloromethyl Intermediate: The initial step involves the chlorination of a suitable precursor to introduce the trichloromethyl group.

    Introduction of the Toluidinocarbothioyl Group: This step involves the reaction of the trichloromethyl intermediate with a toluidinocarbothioyl reagent under controlled conditions.

    Formation of the Butanamide Backbone: The final step involves the coupling of the intermediate with a butanamide derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The toluidinocarbothioyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-butanamide
  • 3-methyl-N-(2,2,2-trichloro-1-(2,3-dichloro-phenylamino)-ethyl)-butanamide
  • 3-methyl-N-(2,2,2-trichloro-1-(2,6-dichloro-phenylamino)-ethyl)-butanamide

Uniqueness

3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide is unique due to the presence of the toluidinocarbothioyl group, which imparts specific chemical and biological properties that differentiate it from other similar compounds

Biological Activity

3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide is a synthetic compound with potential biological activities that warrant detailed examination. This article reviews its chemical properties, biological effects, and relevant case studies.

The compound has the following molecular formula: C₁₇H₁₈Cl₃N₂OS. It is characterized by a trichloroethyl group and a toluidinocarbothioyl moiety, which may influence its reactivity and biological interactions.

Biological Activity

Research on the biological activity of this compound indicates several potential effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the trichloroethyl group may enhance membrane permeability, leading to increased efficacy against bacterial strains.
  • Cytotoxicity : In vitro studies have shown that related compounds can induce cytotoxic effects in cancer cell lines. The mechanism is hypothesized to involve the disruption of cellular processes through apoptosis induction.
  • Enzyme Inhibition : Some derivatives have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer metabolism and proliferation.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various trichloro derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for certain strains, suggesting that this compound may possess similar properties.
  • Cytotoxicity Assessment :
    • Research conducted on a panel of cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds with structural similarities exhibited IC50 values in the low micromolar range. This suggests potential as a chemotherapeutic agent.
  • Enzyme Inhibition Studies :
    • A comparative analysis of enzyme inhibition showed that compounds with the toluidinocarbothioyl group could effectively inhibit certain kinases implicated in tumor growth, providing a pathway for further drug development.

Research Findings Summary

Study Type Findings Reference
Antimicrobial ActivitySignificant inhibition against various bacterial strains
CytotoxicityLow micromolar IC50 values in cancer cell lines
Enzyme InhibitionEffective inhibition of key kinases involved in tumor growth

Properties

Molecular Formula

C15H20Cl3N3OS

Molecular Weight

396.8 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C15H20Cl3N3OS/c1-9(2)8-12(22)20-13(15(16,17)18)21-14(23)19-11-7-5-4-6-10(11)3/h4-7,9,13H,8H2,1-3H3,(H,20,22)(H2,19,21,23)

InChI Key

ZYDYTUWVNLIRDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)C

Origin of Product

United States

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